molecular formula C29H28ClN3O5S B11093968 ethyl 4-({(2Z)-3-(2-chlorobenzyl)-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

ethyl 4-({(2Z)-3-(2-chlorobenzyl)-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

Cat. No.: B11093968
M. Wt: 566.1 g/mol
InChI Key: OREMBCPIUBJXBI-UHFFFAOYSA-N
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Description

ETHYL 4-({3-(2-CHLOROBENZYL)-6-[(3-ETHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE is a complex organic compound with a molecular formula of C29H22ClN3O5S2 and a molecular weight of 592.097 g/mol . This compound is notable for its intricate structure, which includes a thiazolidinone ring, a chlorobenzyl group, and an ethoxy aniline moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({3-(2-CHLOROBENZYL)-6-[(3-ETHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({3-(2-CHLOROBENZYL)-6-[(3-ETHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 4-({3-(2-CHLOROBENZYL)-6-[(3-ETHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-({3-(2-CHLOROBENZYL)-6-[(3-ETHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-({3-(2-CHLOROBENZYL)-6-[(3-ETHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H28ClN3O5S

Molecular Weight

566.1 g/mol

IUPAC Name

ethyl 4-[[3-[(2-chlorophenyl)methyl]-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C29H28ClN3O5S/c1-3-37-23-10-7-9-22(16-23)31-27(35)25-17-26(34)33(18-20-8-5-6-11-24(20)30)29(39-25)32-21-14-12-19(13-15-21)28(36)38-4-2/h5-16,25H,3-4,17-18H2,1-2H3,(H,31,35)

InChI Key

OREMBCPIUBJXBI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)CC4=CC=CC=C4Cl

Origin of Product

United States

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